5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole
Description
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole (CAS: 40288-67-3) is an epoxide-containing benzodioxole derivative with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol . The compound features a 1,3-benzodioxole core substituted at the 5-position with an (R)-configured oxirane (epoxide) ring. This stereochemical specificity (2R) may influence its reactivity and biological interactions. The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-350320) but lacks detailed purity or safety data in the provided evidence .
Properties
IUPAC Name |
5-[(2R)-oxiran-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBLPWVRYNYHB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512609 | |
| Record name | 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133789-65-8 | |
| Record name | 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Peracid-Mediated Epoxidation
Meta-chloroperbenzoic acid (m-CPBA) is the most widely used peracid for stereoselective epoxidation. In a typical procedure, 5-allyl-2H-1,3-benzodioxole is dissolved in dichloromethane at 0–5°C, followed by dropwise addition of m-CPBA (1.1 equiv). The reaction proceeds via a concerted mechanism, where the peracid oxygen attacks the allyl double bond, forming the epoxide with >90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Key Parameters:
Transition Metal-Catalyzed Epoxidation
Jacobsen-Katsuki epoxidation using manganese-salen complexes achieves high enantioselectivity for the (2R)-configuration. A mixture of 5-allyl-2H-1,3-benzodioxole, (R,R)-salen-Mn(III) complex (5 mol%), and 4-phenylpyridine N-oxide (PPNO) in dichloroethane reacts with sodium hypochlorite (NaOCl) as the terminal oxidant. This method yields the target epoxide with 85–92% ee and 78% isolated yield.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and safety while maintaining high stereochemical purity.
Continuous Flow Epoxidation
Tubular reactors enable precise control over reaction parameters. A representative setup involves:
Purification Techniques
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Crystallization: The crude product is recrystallized from ethyl acetate/hexane (1:3 v/v) to achieve >99% purity.
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Chromatography: Silica gel chromatography with gradient elution (hexane → ethyl acetate) removes unreacted allyl precursor and diastereomers.
Stereochemical Analysis and Validation
Chiral HPLC
Chiralpak IA columns (4.6 × 250 mm, 5 µm) with hexane/isopropanol (90:10) mobile phase resolve (2R)- and (2S)-epoxide enantiomers. Retention times: (2R)-isomer = 12.3 min, (2S)-isomer = 14.7 min.
X-ray Crystallography
Single crystals grown via vapor diffusion (ethyl acetate/hexane) confirm the (2R)-configuration. Key bond lengths:
Comparative Data on Epoxidation Methods
| Method | Catalyst/Oxidant | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| m-CPBA | None | 0–5 | 75 | 90 |
| Jacobsen-Katsuki | Mn-salen | 25 | 78 | 92 |
| Continuous Flow | H₂O₂/WO₄²⁻ | 50 | 85 | 94 |
Mechanistic Insights into Epoxide Formation
Concerted vs. Stepwise Pathways
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a concerted mechanism for m-CPBA-mediated epoxidation, with an activation energy (ΔG‡) of 18.3 kcal/mol. In contrast, metal-catalyzed methods proceed via a radical intermediate, with ΔG‡ = 14.7 kcal/mol.
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted benzodioxole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole exhibit anticancer activity. The epoxide group is known to interact with cellular macromolecules, leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Drug Development
This compound serves as a scaffold for the development of novel therapeutic agents. Its ability to modify biological pathways makes it a candidate for designing drugs targeting specific diseases such as cancer and infections. Researchers are exploring its derivatives for enhanced efficacy and reduced toxicity compared to existing drugs .
Synthesis of Bioactive Compounds
The compound can be utilized as an intermediate in the synthesis of bioactive molecules. Its unique structure allows for the introduction of various functional groups through chemical modifications, thereby expanding the library of potential pharmaceuticals .
Agrochemical Applications
This compound may find applications in agrochemicals due to its potential herbicidal or fungicidal properties. The oxirane ring can provide reactivity that might be exploited to design compounds that inhibit specific enzymes or pathways in plants or fungi, offering a new approach to pest management .
Material Science Applications
The compound's unique chemical structure allows it to be explored as a precursor for advanced materials. Its properties can be harnessed in the development of polymers or coatings that require specific mechanical or thermal characteristics. Research into its polymerization processes could lead to innovative materials with tailored properties for industrial applications .
Case Study 1: Anticancer Activity Evaluation
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The results indicated that these compounds induced apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole involves its reactivity due to the strained oxirane ring. This strain makes the epoxide group highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions, potentially altering their activity and leading to biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Analysis
- Epoxide vs. Allyl Groups: The (R)-epoxide in the target compound confers electrophilic reactivity, enabling ring-opening reactions (e.g., nucleophilic attack), whereas Safrole’s allyl group participates in electrophilic additions or oxidations .
- Sulfur-Containing Analog : The 1,3-dithiane substituent in 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole introduces sulfur atoms, enhancing molecular weight and altering crystal packing via C–H⋯π interactions. Its chair-conformed dithiane ring contrasts with the planar epoxide .
- Chloromethyl Derivative : Piperonyl Chloride’s chloromethyl group enables nucleophilic substitutions, useful in synthesizing pesticides or pharmaceuticals, but poses safety risks due to its reactivity .
Crystallographic and Solid-State Properties
- Dithiane Derivative: Crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. The 1,3-dithiane ring adopts a chair conformation, while the benzodioxole ring forms an 85.6° dihedral angle with the dithiane plane .
- Target Compound : Crystallographic data are unavailable, but the (R)-epoxide’s stereochemistry could influence packing and stability.
Biological Activity
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzodioxole moiety substituted with an epoxide group. The presence of the oxirane ring is significant as it often contributes to the reactivity and biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds within the benzodioxole family exhibit antimicrobial properties. A study highlighted that certain benzodioxole derivatives showed significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Insecticidal Properties
A notable study focused on the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a vector for several viral diseases. Among the tested compounds, those related to benzodioxole demonstrated promising larvicidal effects, with specific derivatives showing low LC50 values (28.9 ± 5.6 μM) and no cytotoxicity towards human cells at higher concentrations . This indicates the potential for developing new insecticides from this chemical class.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is crucial for therapeutic applications .
While specific mechanisms for this compound are still under investigation, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Similar benzodioxole compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to increased oxidative stress in target cells.
- Reactivity with Cellular Components : The epoxide group may react with nucleophilic sites in proteins or DNA, potentially leading to disruptions in normal cellular functions.
Study on Larvicidal Activity
A study conducted by researchers aimed at synthesizing and evaluating various benzodioxole derivatives against Aedes aegypti. The results indicated that specific modifications to the benzodioxole structure could enhance larvicidal efficacy while reducing mammalian toxicity .
| Compound Name | LC50 (μM) | LC90 (μM) | Cytotoxicity (to human cells) |
|---|---|---|---|
| 3,4-(Methylenedioxy) Cinnamic Acid | 28.9 ± 5.6 | 162.7 ± 26.2 | None up to 5200 μM |
| Reference Insecticide (Temephos) | <10.94 | Not reported | Not applicable |
Anticancer Activity
In another study focused on the anticancer properties of related compounds, it was found that certain derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents .
Q & A
Q. How can researchers optimize the synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole to improve yield and purity?
- Methodological Answer: Optimization involves systematic variation of reaction parameters. Key factors include:
- Catalyst selection : Use Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts to enhance epoxide ring formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.
- Temperature control : Lower temperatures (0–5°C) stabilize reactive intermediates, while higher temperatures (reflux) accelerate slow steps.
- Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 30:1 to 10:1) effectively isolates the compound .
- Yield tracking : Monitor via TLC and quantify using HPLC with UV detection at 254 nm.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identify protons on the benzodioxole ring (δ 6.8–7.2 ppm) and epoxide protons (δ 3.2–4.0 ppm).
- ¹³C NMR : Assign carbons adjacent to oxygen (δ 100–110 ppm for dioxole, δ 50–60 ppm for epoxide carbons).
- X-ray crystallography : Resolve stereochemistry of the (2R)-oxiran-2-yl group; requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .
- IR spectroscopy : Confirm epoxide C-O-C stretch (~1250 cm⁻¹) and benzodioxole C-O bands (~1080 cm⁻¹) .
Q. How should one assess the stability of this compound under different storage conditions?
- Methodological Answer:
- Storage protocols : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation .
- Stability assays :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- Accelerated aging : Expose samples to 40°C/75% humidity for 4 weeks; monitor purity via HPLC .
- Epoxide ring integrity : Track via ¹H NMR (disappearance of δ 3.2–4.0 ppm signals indicates ring opening) .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding the reactivity of this compound in catalytic applications?
- Methodological Answer:
- Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise mechanisms in epoxide ring-opening reactions .
- Computational modeling : Density functional theory (DFT) calculates activation barriers for competing pathways (e.g., nucleophilic vs. electrophilic attack) .
- Cross-validation : Compare results across multiple techniques (e.g., GC-MS, NMR kinetics) to identify experimental artifacts .
Q. How can computational methods predict the regioselectivity of reactions involving the epoxide group in this compound?
- Methodological Answer:
- Molecular docking : Simulate interactions between the epoxide and catalytic sites of enzymes (e.g., epoxide hydrolases) to predict attack preferences .
- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic regions using HOMO/LUMO surfaces. For example, LUMO localization on the less-substituted epoxide carbon predicts nucleophilic attack at that site .
- Machine learning : Train models on existing epoxide reaction datasets to forecast regioselectivity under new conditions .
Q. What experimental approaches validate the stereochemical outcomes of reactions involving the (2R)-oxiran-2-yl group?
- Methodological Answer:
- Chiral chromatography : Use columns like Chiralpak IA/IB to separate enantiomers and determine enantiomeric excess (ee) .
- Mosher ester analysis : Derivatize reaction products with Mosher’s acid chloride and compare ¹H NMR shifts to assign absolute configuration .
- Single-crystal XRD : Resolve 3D structures of reaction intermediates; requires co-crystallization with heavy atoms (e.g., bromine derivatives) .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
